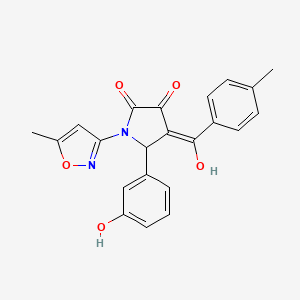

3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Beschreibung

This compound is a pyrrol-2-one derivative characterized by a 3-hydroxyphenyl group at position 5, a 4-methylbenzoyl substituent at position 4, and a 5-methylisoxazole ring at position 1. The pyrrol-2-one core is a five-membered lactam ring, which is often associated with diverse biological activities, including anti-inflammatory and antimicrobial properties.

Eigenschaften

IUPAC Name |

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5/c1-12-6-8-14(9-7-12)20(26)18-19(15-4-3-5-16(25)11-15)24(22(28)21(18)27)17-10-13(2)29-23-17/h3-11,19,25-26H,1-2H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMJWTIECLRVGJ-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)O)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Molecular Formula

- Molecular Formula: C25H21NO4

- Molecular Weight: 405.45 g/mol

Structural Characteristics

The structure of this compound features:

- A pyrrole ring system.

- Hydroxy and methyl groups that may influence its biological activity.

- An isoxazole moiety, which is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-hydroxy-5-(3-hydroxyphenyl)-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exhibit significant anticancer properties. For instance:

- In vitro Studies: The compound demonstrated potent antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range.

- Mechanism of Action: The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression in cancer cells.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Specific findings include:

- Bacterial Inhibition: The compound was evaluated against common bacterial strains, showing effective inhibition at certain concentrations.

- Fungal Activity: Similar tests have indicated antifungal effects, although further studies are required to quantify these findings.

Anti-inflammatory Effects

Compounds within the same class have been reported to exhibit anti-inflammatory activities. The following points summarize key observations:

- In Vivo Models: Inflammation-induced models demonstrated reduced edema and inflammatory markers upon treatment with related compounds.

- Mechanism Insights: The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | IC50 values < 1 µM against various cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced paw edema in rat models |

Case Study 1: Anticancer Efficacy

A study published in Ukrainica Bioorganica Acta explored the anticancer potential of similar compounds. The results indicated:

- Significant growth inhibition in leukemia and ovarian cancer cell lines.

- Mechanistic studies revealed mitochondrial dysfunction as a pathway for induced apoptosis.

Case Study 2: Anti-inflammatory Mechanisms

Research on related pyrrole derivatives demonstrated their ability to modulate inflammatory pathways:

- In a carrageenan-induced paw edema model, the compound showed a notable reduction in swelling compared to control groups.

- Cytokine profiling revealed decreased levels of TNF-alpha and IL-6 following treatment.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Gaps in Data : Melting points and yields for the target compound are unreported in the reviewed literature.

- Contradictions : Some studies suggest higher yields for chlorinated derivatives , while others emphasize challenges with steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.